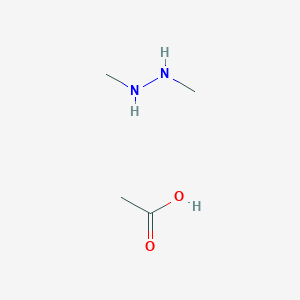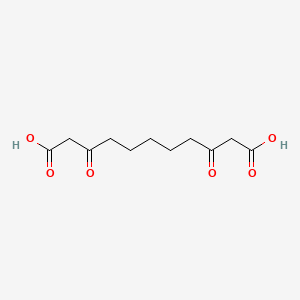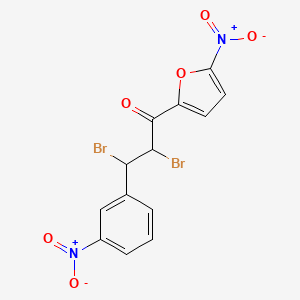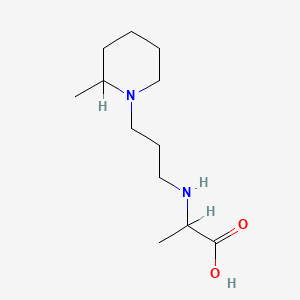
Acetic acid;1,2-dimethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,2-dimethylhydrazine is a compound that combines the properties of acetic acid and 1,2-dimethylhydrazine. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 1,2-dimethylhydrazine is a hydrazine derivative known for its use in scientific research, particularly in the study of carcinogenesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1,2-dimethylhydrazine typically involves the reaction of hydrazine with methylating agents. One common method involves the reaction of hydrazine sulfate with sodium hydroxide, followed by methylation with methyl sulfate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of acetic acid is primarily achieved through the carbonylation of methanol. This process involves three main steps: the reaction of methanol with hydrogen iodide to form methyl iodide, the reaction of methyl iodide with carbon monoxide to form acetyl iodide, and the hydrolysis of acetyl iodide to produce acetic acid .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,2-dimethylhydrazine can undergo various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water, while 1,2-dimethylhydrazine can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can convert acetic acid to ethanol.
Substitution: Both acetic acid and 1,2-dimethylhydrazine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Hydroxylamine for the formation of hydrazones from aldehydes and ketones.
Major Products Formed
Oxidation: Carbon dioxide and water from acetic acid; reactive intermediates from 1,2-dimethylhydrazine.
Reduction: Ethanol from acetic acid.
Substitution: Hydrazones from the reaction of 1,2-dimethylhydrazine with aldehydes and ketones.
Aplicaciones Científicas De Investigación
Acetic acid;1,2-dimethylhydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies of DNA alkylation and mutagenesis.
Industry: Acetic acid is widely used in the production of polymers, pharmaceuticals, and food additives.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine: A simpler hydrazine derivative with similar reactivity but without the methyl groups.
1,1-Dimethylhydrazine: Another methylated hydrazine with different physical and chemical properties.
Acetaldehyde: A related compound to acetic acid, with an aldehyde functional group instead of a carboxylic acid.
Uniqueness
Acetic acid;1,2-dimethylhydrazine is unique due to the combination of the properties of acetic acid and 1,2-dimethylhydrazine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Propiedades
Número CAS |
90597-08-3 |
|---|---|
Fórmula molecular |
C4H12N2O2 |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
acetic acid;1,2-dimethylhydrazine |
InChI |
InChI=1S/C2H8N2.C2H4O2/c1-3-4-2;1-2(3)4/h3-4H,1-2H3;1H3,(H,3,4) |
Clave InChI |
POXANHPYYCYVKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CNNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)






![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)

![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)




